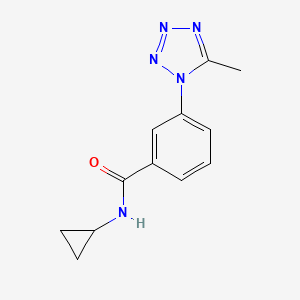

![molecular formula C21H18BrFN4O3 B12159774 methyl 4-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159774.png)

methyl 4-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a fluorine atom, and an imidazo[4,5-c]pyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-c]pyridine core, followed by the introduction of the bromine and fluorine substituents. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process.

Analyse Chemischer Reaktionen

Reaktionstypen

Methyl-4-({[4-(4-Brom-2-fluorphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoat kann eine Vielzahl von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um Sauerstoffatome zu entfernen oder Doppelbindungen in Einfachbindungen umzuwandeln.

Substitution: Die Brom- und Fluoratome können durch andere funktionelle Gruppen durch nukleophile oder elektrophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumazid. Reaktionsbedingungen umfassen in der Regel kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise ein Carbonsäurederivat ergeben, während die Reduktion einen Alkohol erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur macht sie zu einem wertvollen Zwischenprodukt bei der Entwicklung neuer Materialien und Pharmazeutika.

Biologie

In der biologischen Forschung kann Methyl-4-({[4-(4-Brom-2-fluorphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoat verwendet werden, um die Auswirkungen von Fluor- und Bromsubstituenten auf die biologische Aktivität zu untersuchen. Dies kann Erkenntnisse für die Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen liefern.

Medizin

In der Medizin hat diese Verbindung potenzielle Anwendungen als Therapeutikum. Ihre einzigartige Struktur ermöglicht es ihr, mit spezifischen molekularen Zielstrukturen zu interagieren, was sie zu einem vielversprechenden Kandidaten für die Behandlung verschiedener Krankheiten macht.

Industrie

In der Industrie kann Methyl-4-({[4-(4-Brom-2-fluorphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoat bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden. Dies umfasst Anwendungen in Elektronik, Beschichtungen und Polymeren.

Wirkmechanismus

Der Wirkmechanismus von Methyl-4-({[4-(4-Brom-2-fluorphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Brom- und Fluoratome können starke Wechselwirkungen mit Proteinen und Enzymen eingehen und deren Aktivität modulieren. Der Imidazo[4,5-c]pyridin-Kern kann auch mit Nukleinsäuren interagieren und die Genexpression und Zellfunktion beeinflussen.

Wirkmechanismus

The mechanism of action of methyl 4-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong interactions with proteins and enzymes, modulating their activity. The imidazo[4,5-c]pyridine core can also interact with nucleic acids, affecting gene expression and cellular function.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methyl-4-Brom-2-fluorbenzoat: Diese Verbindung teilt die Brom- und Fluorsubstituenten, aber es fehlt der Imidazo[4,5-c]pyridin-Kern.

4-Fluorbenzylamin: Diese Verbindung enthält ein Fluoratom und eine Aminogruppe, aber es fehlen das Bromatom und der Imidazo[4,5-c]pyridin-Kern.

Imidazo[4,5-c]pyridin-Derivate: Diese Verbindungen teilen den Imidazo[4,5-c]pyridin-Kern, können aber unterschiedliche Substituenten aufweisen.

Einzigartigkeit

Methyl-4-({[4-(4-Brom-2-fluorphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoat ist aufgrund seiner Kombination aus Brom, Fluor und dem Imidazo[4,5-c]pyridin-Kern einzigartig. Diese einzigartige Struktur ermöglicht es ihm, mit einer Vielzahl von molekularen Zielstrukturen zu interagieren, was es zu einer vielseitigen Verbindung für die wissenschaftliche Forschung und industrielle Anwendungen macht.

Eigenschaften

Molekularformel |

C21H18BrFN4O3 |

|---|---|

Molekulargewicht |

473.3 g/mol |

IUPAC-Name |

methyl 4-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |

InChI |

InChI=1S/C21H18BrFN4O3/c1-30-20(28)12-2-5-14(6-3-12)26-21(29)27-9-8-17-18(25-11-24-17)19(27)15-7-4-13(22)10-16(15)23/h2-7,10-11,19H,8-9H2,1H3,(H,24,25)(H,26,29) |

InChI-Schlüssel |

OTYTZWWBFJSKEZ-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=C(C=C(C=C4)Br)F)N=CN3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12159691.png)

![2-(2-chloro-6-fluorophenyl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B12159695.png)

![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide](/img/structure/B12159706.png)

![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12159707.png)

![3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12159723.png)

![N-(5-methylpyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12159743.png)

![2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide](/img/structure/B12159744.png)

![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one](/img/structure/B12159746.png)

![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12159749.png)

![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12159750.png)

![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B12159766.png)

![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B12159771.png)